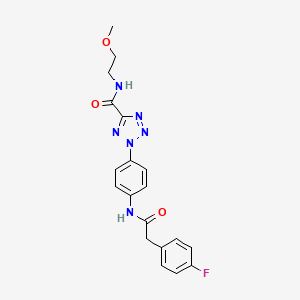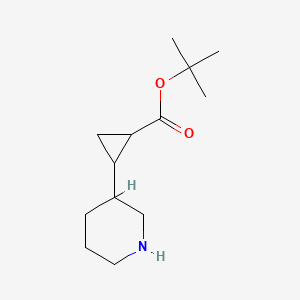
Tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate, commonly known as TBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBPC is a cyclic tertiary amine that belongs to the family of piperidine derivatives. It has a unique three-membered ring structure, which makes it a valuable molecule for drug discovery and development. In
Wirkmechanismus
TBPC exerts its pharmacological effects by modulating the activity of various receptors, including nicotinic acetylcholine receptors, GABA receptors, and sigma receptors. TBPC has been shown to bind to the allosteric site of sigma-1 receptors, which leads to the modulation of various intracellular signaling pathways. TBPC has also been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity. TBPC has been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TBPC has been shown to have a wide range of biochemical and physiological effects. TBPC has been shown to enhance the release of acetylcholine and dopamine, which are neurotransmitters involved in various cognitive processes, including learning and memory. TBPC has also been shown to increase the production of brain-derived neurotrophic factor, which is a protein that promotes the survival and growth of neurons. TBPC has been shown to have an analgesic effect by reducing the production of pro-inflammatory cytokines and inhibiting the activation of pain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
TBPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TBPC has a high affinity for various receptors, which makes it a valuable molecule for the development of novel drugs. However, TBPC has some limitations for lab experiments. TBPC is a relatively new compound, and its pharmacological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of TBPC and its potential applications in various fields.
Zukünftige Richtungen
TBPC has a promising future in various fields, including medicinal chemistry, pharmacology, and neuroscience. Future studies should focus on the development of novel drugs based on TBPC. The potential applications of TBPC in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer, should be further investigated. Further studies are also needed to elucidate the mechanism of action of TBPC and its potential side effects.
Synthesemethoden
TBPC can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of piperidine with tert-butyl cyclopropanecarboxylate in the presence of a base, such as sodium hydride, to form TBPC. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent the oxidation of the reactants. The yield of TBPC can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and stoichiometry.
Wissenschaftliche Forschungsanwendungen
TBPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. TBPC has been shown to exhibit promising activity as a ligand for various receptors, such as nicotinic acetylcholine receptors, GABA receptors, and sigma receptors. TBPC has also been investigated for its potential as a neuroprotective agent, anti-inflammatory agent, and analgesic agent. TBPC has shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes, including cell survival, proliferation, and differentiation. TBPC has been shown to modulate the activity of sigma-1 receptors, which makes it a valuable molecule for the development of novel drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-7-10(11)9-5-4-6-14-8-9/h9-11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRFEURASUMGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidin-3-yl)cyclopropane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

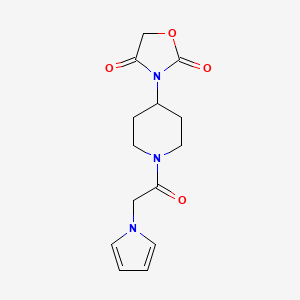
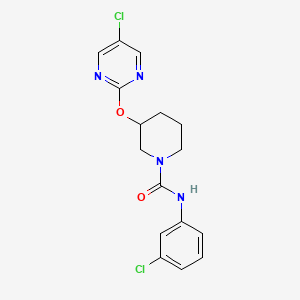
![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)
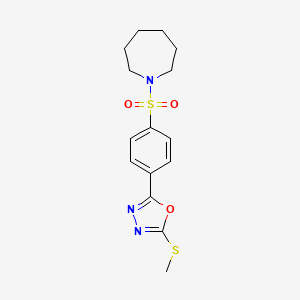
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
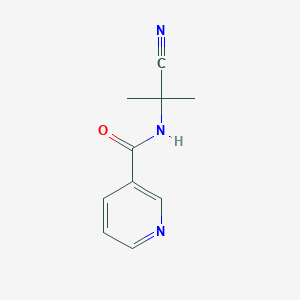

methanone](/img/structure/B2961279.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)

![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)
